3',4'-Dichloro-5'-fluoroacetophenone
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Overview
Description
3’,4’-Dichloro-5’-fluoroacetophenone is an organic compound with the molecular formula C8H5Cl2FO. It is a white to light yellow crystalline solid with a slight odor. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly fluoroquinolone antibiotics such as ciprofloxacin and enrofloxacin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichloro-5’-fluoroacetophenone typically involves multiple steps:
Nitration: 3,4-Dichloronitrobenzene is reacted with potassium fluoride to form a fluorinated intermediate product.
Chlorination: The intermediate product is then reacted with chlorine to form dichlorofluorobenzene.
Acylation: Dichlorofluorobenzene is acylated using an acylating agent to form a mixture containing 3’,4’-Dichloro-5’-fluoroacetophenone along with impurities.
Purification: The final product is purified and enriched by melt crystallization.
Industrial Production Methods
In industrial settings, the process is optimized to improve yield and reduce waste. For example, microchannel continuous reaction technology is used in the nitration step to replace the traditional mixed acid process. Additionally, a novel CNC+ catalyst is employed in the fluorination reactions to enhance catalytic efficiency and lower reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloro-5’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include potassium fluoride and chlorine.
Acylation Reactions: Acylating agents are used to introduce the acetyl group.
Common Reagents and Conditions
Potassium Fluoride: Used in the nitration step to form the fluorinated intermediate.
Chlorine: Used in the chlorination step to form dichlorofluorobenzene.
Acylating Agents: Used in the acylation step to form the final product.
Major Products Formed
The primary product formed from these reactions is 3’,4’-Dichloro-5’-fluoroacetophenone, which is further used as an intermediate in the synthesis of fluoroquinolone antibiotics .
Scientific Research Applications
3’,4’-Dichloro-5’-fluoroacetophenone is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an intermediate in the synthesis of fluoroquinolone antibiotics, which are broad-spectrum antibacterial agents. These antibiotics are used to treat various bacterial infections in humans and animals .
Mechanism of Action
The mechanism of action of 3’,4’-Dichloro-5’-fluoroacetophenone is primarily related to its role as an intermediate in the synthesis of fluoroquinolone antibiotics. These antibiotics work by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4’-fluoroacetophenone
- 2,4-Dichloro-5-fluoropyrimidine
- 5’-Fluoro-2’-hydroxyacetophenone
Uniqueness
3’,4’-Dichloro-5’-fluoroacetophenone is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of fluoroquinolone antibiotics.
Properties
IUPAC Name |
1-(3,4-dichloro-5-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)8(10)7(11)3-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQZVTQXKJBVPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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